molecular formula C11H22ClN3O4S B12566906 2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine;perchloric acid CAS No. 192332-37-9

2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine;perchloric acid

Cat. No.: B12566906
CAS No.: 192332-37-9
M. Wt: 327.83 g/mol
InChI Key: HCCRLMHNXYZMHG-UHFFFAOYSA-N
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Description

2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine;perchloric acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine typically involves the reaction of appropriate thiazole precursors with butylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

    Medicine: Explored for its potential anti-inflammatory and antitumor activities, contributing to drug discovery and development.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butyl groups on the nitrogen atoms enhances its lipophilicity and may influence its interaction with biological targets .

Properties

CAS No.

192332-37-9

Molecular Formula

C11H22ClN3O4S

Molecular Weight

327.83 g/mol

IUPAC Name

2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine;perchloric acid

InChI

InChI=1S/C11H21N3S.ClHO4/c1-3-5-7-12-10-9-15-11(14-10)13-8-6-4-2;2-1(3,4)5/h9,12H,3-8H2,1-2H3,(H,13,14);(H,2,3,4,5)

InChI Key

HCCRLMHNXYZMHG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CSC(=N1)NCCCC.OCl(=O)(=O)=O

Origin of Product

United States

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